Unique N1 Steric Bulk vs. 1-Phenyl Analog Enhances CBR Binding Pocket Exploration
The target compound introduces a 4-tert-butylphenyl group at N1, representing a significant increase in steric bulk and lipophilicity compared to the baseline 6,8-difluoro-1,3-diphenyl analog. While head-to-head binding data for this exact molecule is absent from the non-excluded literature, class-level evidence demonstrates that the N1-aryl substituent is a critical determinant of benzodiazepine receptor (CBR) affinity and intrinsic activity . In the extensively characterized patent series, the combination of a bulky N1 substituent with a 6,8-difluoro pattern was specifically claimed to produce compounds with high affinity for cerebral BDZ receptors and varying agonist/antagonist profiles, a property not accessible with smaller or unsubstituted N1-phenyl groups .
| Evidence Dimension | Steric and lipophilic character at N1 position |
|---|---|
| Target Compound Data | 4-tert-Butylphenyl substituent (calculated logP contribution approximately +2.5 over 1-phenyl); molecular weight 413.47 g/mol |
| Comparator Or Baseline | 6,8-Difluoro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901264-36-6); molecular weight 357.4 g/mol. N1-phenyl contribution is a baseline hydrogen. |
| Quantified Difference | Molecular weight increase of ~56 g/mol; estimated logD increase of >1 unit, indicating markedly higher lipophilicity and steric demand. |
| Conditions | Computational estimation based on chemical structure; in vitro CBR binding activity demonstrated class-level SAR in patent EP0478964NWA1. |
Why This Matters
This compound allows researchers to probe the steric and lipophilic tolerance of the N1 sub-pocket of the CBR, potentially shifting the pharmacological profile from inverse agonist to agonist, which is a key parameter in psychotropic agent design.
- [1] EP0478964NWA1. Substituted pyrazolo-quinoline derivatives. European Patent Application. Data retrieved from EPO Publication Server. View Source
- [2] EP0478964NWA1. Substituted pyrazolo-quinoline derivatives. Claims on affinity to cerebral BDZ receptors and psychotropic agent profiles. View Source
